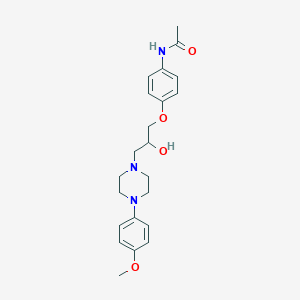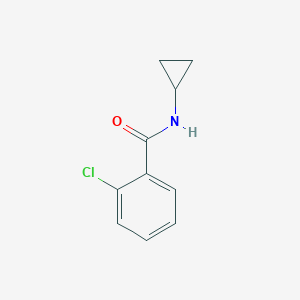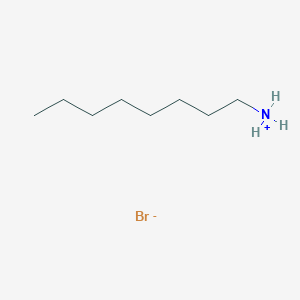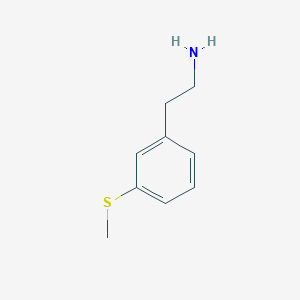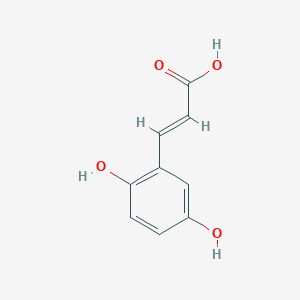
Acide 2,5-dihydroxycinnamique
Vue d'ensemble
Description
2,5-Dihydroxycinnamic acid, also known as (2E)-3-(2,5-Dihydroxyphenyl)prop-2-enoic acid, is a derivative of hydroxycinnamic acid. It is an isomer of caffeic acid and belongs to the class of aromatic acids or phenylpropanoids. This compound is characterized by the presence of two hydroxyl groups attached to the benzene ring and a carboxylic acid group attached to a three-carbon side chain .
Applications De Recherche Scientifique
2,5-Dihydroxycinnamic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its antioxidant properties and its role in plant metabolism.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.
Mécanisme D'action
Target of Action
2,5-Dihydroxycinnamic acid, a hydroxycinnamic acid derivative , is known to interact with receptor protein-tyrosine kinase (EC 2.7.10.1) . This enzyme plays a crucial role in many cellular processes, including cell growth and differentiation, metabolism, and cell cycle control.
Mode of Action
The compound acts as an inhibitor of receptor protein-tyrosine kinase . By binding to this enzyme, it interferes with its activity, leading to changes in the cellular processes controlled by this enzyme.
Result of Action
The molecular and cellular effects of 2,5-Dihydroxycinnamic acid’s action are largely dependent on its interaction with receptor protein-tyrosine kinase . By inhibiting this enzyme, it can potentially affect cell growth, differentiation, and metabolism.
Analyse Biochimique
Biochemical Properties
They are involved in the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids and phenylpropanoids .
Cellular Effects
Natural compounds, including hydroxycinnamic acids, have been suggested to regulate glucose-lipid metabolism by influencing short-chain fatty acids (SCFAs) . This metabolism is key to maintaining energy balance and normal physiological functions in the body .
Molecular Mechanism
Hydroxycinnamic acids are known to exert their effects through various mechanisms, including antioxidant, anti-inflammatory, and antibacterial activities .
Temporal Effects in Laboratory Settings
It is known that hydroxycinnamic acids and their derivatives have been investigated for their antioxidant, anti-inflammatory, and antibacterial activities .
Metabolic Pathways
2,5-Dihydroxycinnamic acid is involved in the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids and phenylpropanoids . This pathway is crucial for plant metabolism and defense .
Transport and Distribution
It is known that hydroxycinnamic acids can be transported and distributed within cells and tissues through various mechanisms .
Subcellular Localization
The prediction of protein subcellular localization from their amino acid sequences has a long history in bioinformatics and is still actively developing .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,5-Dihydroxycinnamic acid is typically synthesized through the Elbs persulfate oxidation of o-coumaric acid. The reaction involves the use of potassium persulfate as an oxidizing agent under acidic conditions .
Industrial Production Methods: While specific industrial production methods for 2,5-Dihydroxycinnamic acid are not extensively documented, the Elbs persulfate oxidation remains a fundamental approach. Industrial synthesis would likely involve optimization of reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Dihydroxycinnamic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The double bond in the side chain can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Halogenated derivatives.
Comparaison Avec Des Composés Similaires
Caffeic Acid (3,4-Dihydroxycinnamic Acid): An isomer with hydroxyl groups at the 3 and 4 positions.
Ferulic Acid (3-Methoxy-4-Hydroxycinnamic Acid): Contains a methoxy group at the 3 position and a hydroxyl group at the 4 position.
p-Coumaric Acid (4-Hydroxycinnamic Acid): Has a single hydroxyl group at the 4 position.
Uniqueness: 2,5-Dihydroxycinnamic acid is unique due to the specific positioning of its hydroxyl groups at the 2 and 5 positions, which imparts distinct chemical properties and reactivity compared to its isomers .
Propriétés
IUPAC Name |
(E)-3-(2,5-dihydroxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h1-5,10-11H,(H,12,13)/b4-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIPYOZBOMUUCA-DAFODLJHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C=CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1O)/C=C/C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001030505 | |
| Record name | 2,5-Dihydroxycinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001030505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38489-67-7, 636-01-1 | |
| Record name | 2,5-Dihydroxycinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038489677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dihydroxycinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001030505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-DIHYDROXYCINNAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EHK92QE99 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure of 2,5-Dihydroxycinnamic acid and what are its key spectroscopic characteristics?
A1: 2,5-Dihydroxycinnamic acid is a phenolic compound with the molecular formula C₉H₈O₄ and a molecular weight of 180.16 g/mol. It features a cinnamic acid backbone with two hydroxyl groups attached to the benzene ring at positions 2 and 5. Spectroscopically, it can be characterized by UV, IR, and NMR techniques. For example, [] characterized the compound using spectral methods, likely including NMR.
Q2: What are some natural sources of 2,5-Dihydroxycinnamic acid?
A2: This compound has been isolated from various plant sources. One notable example is Grevillea robusta, commonly known as the southern silky oak or silk oak. Researchers have identified 2,5-Dihydroxycinnamic acid and its esters with arbutin and glucose in the leaves of this plant. [, ] Additionally, it has been found in the underground parts of Isodon phyllostachys [], the flower buds of Tussilago farfara [], and Artemisia sacrorum Ledeb [].
Q3: What are the potential applications of 2,5-Dihydroxycinnamic acid in cancer research?
A4: Research suggests that 2,5-Dihydroxycinnamic acid derivatives could have anti-cancer properties. A study investigated a novel 2,5-Dihydroxycinnamic acid-based 5-lipoxygenase inhibitor and its effects on RCC4 renal cancer cells. The study revealed that this inhibitor induced apoptosis and potentially disrupted the autophagic flux in these cells. [] While promising, more research is needed to determine its therapeutic potential.
Q4: How has 2,5-Dihydroxycinnamic acid been used in studies on matrix-assisted laser desorption ionization (MALDI)?
A5: 2,5-Dihydroxycinnamic acid (DHB) has been used as a matrix in MALDI mass spectrometry. It has been shown to transfer less internal energy to analyte ions compared to other common matrices like CHCA and SA, particularly with picosecond laser excitation. This property makes DHB suitable for analyzing fragile biomolecules. []
Q5: Are there any known structure-activity relationships for 2,5-Dihydroxycinnamic acid derivatives?
A6: Yes, studies have explored the structure-activity relationship of 2,5-Dihydroxycinnamic acid derivatives, particularly in the context of antimyeloma activity. For example, research on caffeic acid phenethyl ester (CAPE) analogs, including the 2,5-dihydroxycinnamic acid 3-phenylpropyl ester (17), demonstrated potent anti-myeloma effects. These compounds were linked to the downregulation of Sp1 and the IKZF1-IRF4-MYC axis, revealing a potential mechanism of action. []
Q6: Has 2,5-Dihydroxycinnamic acid been investigated in relation to protein tyrosine kinases (PTKs)?
A7: Yes, research suggests a possible link between 2,5-Dihydroxycinnamic acid and PTK activity. One study explored the effects of 2,5-dihydroxycinnamic acid methyl ester, a PTK inhibitor, on the purinergic contraction of the guinea pig vas deferens. The study found that this compound inhibited the facilitation of purinergic contraction induced by sodium orthovanadate, a compound known to increase protein tyrosine phosphorylation. [] This suggests a potential role of 2,5-Dihydroxycinnamic acid or its derivatives in modulating PTK activity and downstream signaling pathways.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,4-Dinitrobenzylthio)-1H-benzo[d]imidazole](/img/structure/B183414.png)
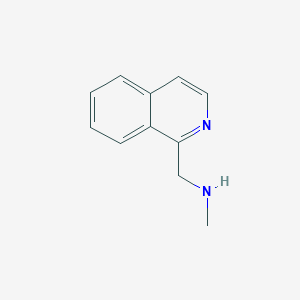
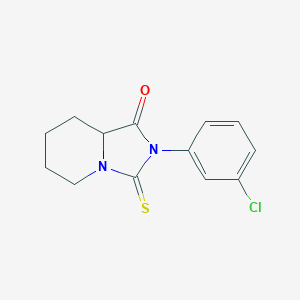
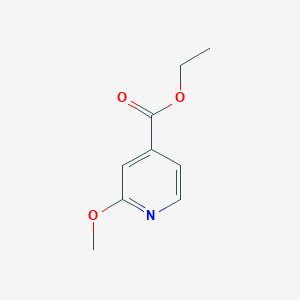
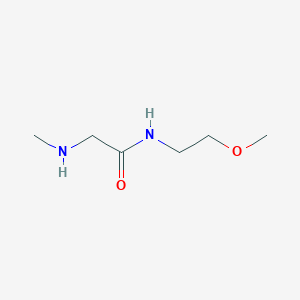
![4-[(Methylamino)acetyl]morpholine](/img/structure/B183425.png)

![1-[4-(Bromomethyl)phenyl]propan-1-one](/img/structure/B183427.png)
methanone](/img/structure/B183428.png)
